Cas no 585522-14-1 ([5-(2,5-Dichlorophenyl)furan-2-yl]methanol)
![[5-(2,5-Dichlorophenyl)furan-2-yl]methanol structure](https://ja.kuujia.com/scimg/cas/585522-14-1x500.png)
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol 化学的及び物理的性質
名前と識別子
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- [5-(2,5-dichlorophenyl)furan-2-yl]methanol
- (5-(2,5-dichlorophenyl)furan-2-yl)methanol
- BBL000145
- STK345444
- BB 0245453
- ST45018771
- T7155
- [5-(2,5-dichlorophenyl)-2-furyl]methan-1-ol
- [5-(2,5-Dichloro-phenyl)-furan-2-yl]-methanol
- Z57345463
- [5-(2,5-Dichlorophenyl)furan-2-yl]methanol
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- MDL: MFCD02624798
- インチ: 1S/C11H8Cl2O2/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2
- InChIKey: KUSVDHMFHSSDAL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C1=CC=C(CO)O1)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 213
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 33.4
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339484-1g |
(5-(2,5-Dichlorophenyl)furan-2-yl)methanol |
585522-14-1 | 98% | 1g |
¥9247.00 | 2024-05-07 | |
eNovation Chemicals LLC | D557490-1g |
2-Furanmethanol, 5-(2,5-dichlorophenyl) |
585522-14-1 | 96% | 1g |
$425 | 2025-02-18 | |
eNovation Chemicals LLC | D557490-1g |
2-Furanmethanol, 5-(2,5-dichlorophenyl) |
585522-14-1 | 96% | 1g |
$425 | 2025-02-20 | |
eNovation Chemicals LLC | D557490-1g |
2-Furanmethanol, 5-(2,5-dichlorophenyl) |
585522-14-1 | 96% | 1g |
$425 | 2024-05-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339484-500mg |
(5-(2,5-Dichlorophenyl)furan-2-yl)methanol |
585522-14-1 | 98% | 500mg |
¥6132.00 | 2024-05-07 |
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Tanumoy Dhawa,Ananta Hazra,Arpita Barma,Kunal Pal,Parimal Karmakar,Partha Roy RSC Adv., 2020,10, 15501-15513
[5-(2,5-Dichlorophenyl)furan-2-yl]methanolに関する追加情報
Chemical Profile of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol (CAS No. 585522-14-1)
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 585522-14-1, features a unique structural motif that combines a furan ring with a dichlorophenyl substituent, making it a promising candidate for various chemical and biological applications.
The molecular structure of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol consists of a furan ring connected to a methanol group via an aromatic ring substituted with two chlorine atoms at the 2 and 5 positions. This particular arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in the design of novel pharmaceuticals and agrochemicals. The presence of both electron-withdrawing and electron-donating groups in its structure allows for versatile reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been growing interest in the development of heterocyclic compounds for their potential therapeutic applications. Furan derivatives, in particular, have been extensively studied due to their biological activity and structural diversity. [5-(2,5-Dichlorophenyl)furan-2-yl]methanol is no exception and has been explored in several research studies for its pharmacological properties.
One of the most compelling aspects of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol is its role as a building block in the synthesis of more complex molecules. Its unique structural features make it an excellent precursor for constructing pharmacophores that are relevant to various diseases. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer metabolism. The dichlorophenyl group enhances binding affinity by interacting with specific amino acid residues in the enzyme's active site, while the furan ring contributes to the molecule's overall solubility and bioavailability.
Recent advancements in computational chemistry have further highlighted the potential of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol. Molecular modeling studies have demonstrated that this compound can effectively disrupt protein-protein interactions that are critical in inflammatory pathways. By binding to these interaction sites, the compound exhibits anti-inflammatory properties that are comparable to existing therapeutics but with improved selectivity and reduced side effects.
The synthesis of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by reduction and functional group transformations. The dichlorophenyl group is typically introduced via electrophilic aromatic substitution reactions, while the furan ring can be synthesized through condensation reactions or obtained from natural sources.
Industrial-scale production of this compound necessitates stringent quality control measures to ensure consistency across batches. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to verify the chemical structure and purity of the final product. These methods provide detailed information about the compound's molecular composition and help identify any impurities that may affect its performance in subsequent applications.
The pharmaceutical industry has shown particular interest in [5-(2,5-Dichlorophenyl)furan-2-yl]methanol due to its potential as a drug candidate. Preclinical studies have demonstrated its efficacy in models of neurological disorders, where it acts as a modulator of neurotransmitter release. The compound's ability to cross the blood-brain barrier makes it an attractive option for treating conditions such as Alzheimer's disease and Parkinson's disease.
Beyond pharmaceutical applications, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol has found utility in agrochemical research. Its structural features make it a suitable candidate for developing novel pesticides that target specific enzymes involved in plant growth regulation. By inhibiting these enzymes, the compound can help improve crop yield while minimizing environmental impact.
In conclusion, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol (CAS No. 585522-14-1) is a versatile organic compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features enable diverse applications, from drug development to crop protection. As research continues to uncover new uses for this compound, its importance in synthetic chemistry and medicinal science is likely to grow even further.
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